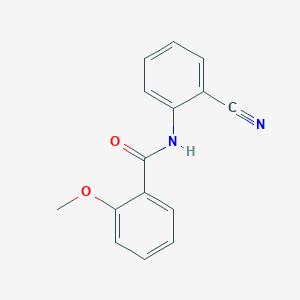
N-(2-cyanophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-methoxybenzamide, commonly known as CM156, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of CM156 involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and pain. CM156 has been found to inhibit the Akt/mTOR signaling pathway, which is a crucial pathway involved in cancer cell survival and proliferation. In addition, CM156 has been shown to inhibit the NF-κB signaling pathway, which is a key pathway involved in inflammation and pain. Furthermore, CM156 has been found to activate the AMPK signaling pathway, which is a crucial pathway involved in cellular energy homeostasis and autophagy.
Effets Biochimiques Et Physiologiques
CM156 has been found to exhibit various biochemical and physiological effects, including anti-proliferative, pro-apoptotic, anti-angiogenic, anti-inflammatory, and analgesic effects. In addition, CM156 has been shown to induce autophagy, which is a cellular process involved in the degradation of damaged proteins and organelles. Furthermore, CM156 has been found to modulate the expression of various genes involved in cancer cell proliferation, inflammation, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CM156 for lab experiments is its potent anti-proliferative activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. In addition, CM156 has been found to exhibit low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, one of the major limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on CM156, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. Furthermore, the identification of the molecular targets of CM156 and the elucidation of its mechanism of action will provide valuable insights into its potential therapeutic applications. Moreover, the combination of CM156 with other anticancer or anti-inflammatory agents may enhance its therapeutic efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of CM156 involves the reaction between 2-methoxybenzoic acid and 2-amino-3-cyanopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of CM156 as a white solid with a melting point of 177-179°C.
Applications De Recherche Scientifique
CM156 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CM156 has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CM156 has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo. In the field of inflammation and pain research, CM156 has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of pain-related genes.
Propriétés
Numéro CAS |
708289-25-2 |
|---|---|
Nom du produit |
N-(2-cyanophenyl)-2-methoxybenzamide |
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
Clé InChI |
STJHSSQDBAQLCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



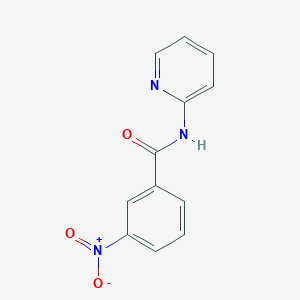
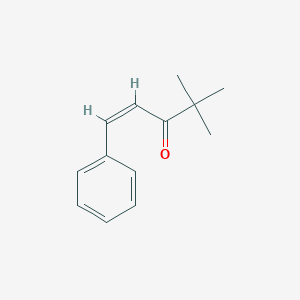
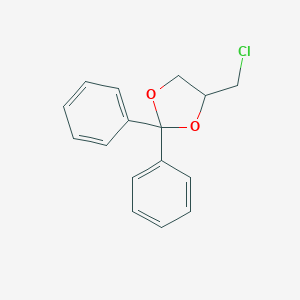
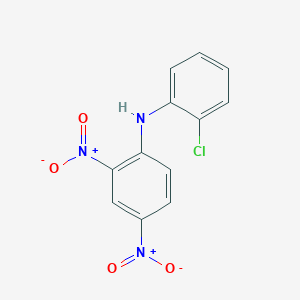
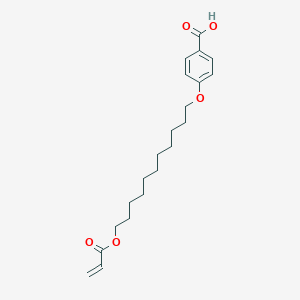
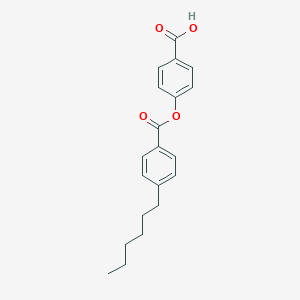
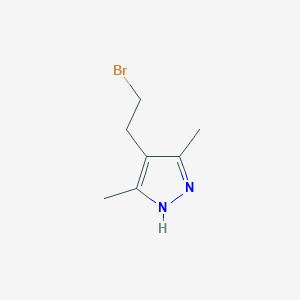
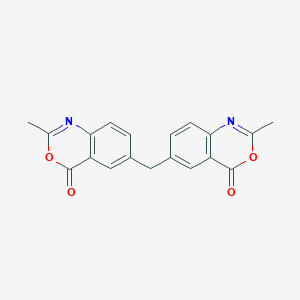
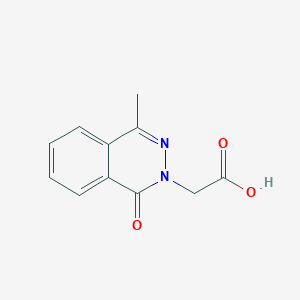
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
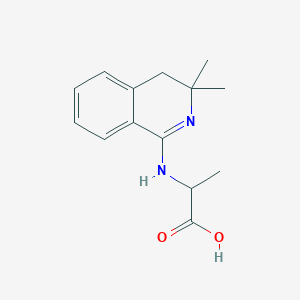
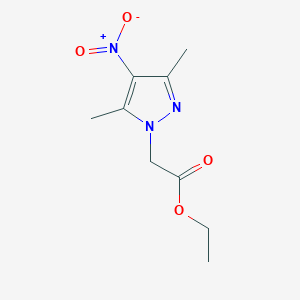
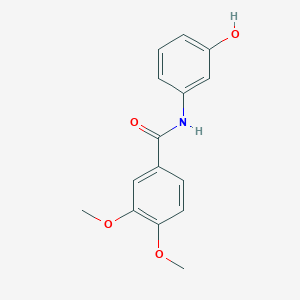
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)